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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals identify, mitigate,
and prevent contamination in their automated single-cell workflows.

Frequently Asked Questions (FAQS)

Q1: What are the most common types of contamination in automated single-cell workflows?

Al: The two most prevalent types of contamination in single-cell RNA sequencing (ScCRNA-seq)
are ambient RNA and barcode swapping.

o Ambient RNA: This refers to free-floating RNA molecules in the cell suspension, often
released from lysed or damaged cells during sample preparation. These molecules can be
captured in droplets along with intact cells, leading to a "background” of RNA that does not
originate from the cell being analyzed.[1][2] This can obscure the true gene expression
profile of the cell and lead to incorrect biological interpretations.[1]

e Barcode Swapping (Index Hopping): This is a phenomenon that occurs during the
sequencing process on certain lllumina platforms with patterned flow cells (e.g., HiSeq 4000,
NovaSeq).[3][4][5] It results in the misassignment of sequencing reads to the wrong sample
barcode, leading to a mixing of data between multiplexed samples.[3][5]

Q2: How can | detect ambient RNA contamination in my data?
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A2: Several indicators can suggest the presence of ambient RNA contamination:

o Expression of cell-type-specific markers in other cell types: For example, the presence of T-
cell receptor transcripts in B-cells.

» High mitochondrial gene expression: A high percentage of mitochondrial reads can indicate
cell stress or lysis, which is a source of ambient RNA.[6]

o Lack of a steep "cliff" in the barcode rank plot: This plot of UMI counts per barcode should
show a sharp drop-off between cell-containing droplets and empty droplets. A more gradual
slope can indicate a high level of ambient RNA.[6]

o Computational tools: Software packages like SoupX, CellBender, and DecontX are
specifically designed to estimate and profile ambient RNA.[7][8][9]

Q3: What is the difference between SoupX, CellBender, and DecontX for ambient RNA

removal?

A3: These are all popular computational tools for correcting ambient RNA contamination, but
they employ different algorithms:

e SoupX: Estimates the "soup" of ambient RNA from empty droplets and subtracts it from the
expression profile of each cell. It can be run in an automated way or with manual guidance
based on known non-expressed genes in certain cell types.[10]

o CellBender: Uses a deep generative model to distinguish cell-containing droplets from empty
ones and learns the profile of the background noise to remove it.[7]

o DecontX: Assumes that each cell's expression profile is a mixture of its native transcripts and
contaminating transcripts and uses a Bayesian approach to estimate and remove the
contamination.[8]

Q4: How can | prevent barcode swapping?

A4: The most effective way to prevent barcode swapping is to use unique dual indexing (UDI)
for your sequencing libraries. This means that each library has a unique combination of i5 and
i7 indices. Using UDIs allows for the computational identification and removal of swapped
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reads. Sequencing on non-patterned flow cell instruments like the MiSeq can also reduce the
rate of index hopping.[4]

Q5: What are some general best practices to minimize contamination during sample
preparation?

A5: Maintaining a sterile and controlled environment is crucial. Key practices include:

Aseptic Technique: Work in a biological safety cabinet, use sterile reagents and
consumables, and practice proper aseptic technique to prevent microbial contamination.

e Gentle Cell Handling: Minimize mechanical stress on cells during dissociation and washing
to reduce cell lysis and the release of ambient RNA.[9] Use wide-bore pipette tips and gentle
centrifugation.[11]

e Optimize Dissociation: Use optimized enzymatic and mechanical dissociation protocols for
your specific tissue type to ensure high cell viability.[6][12]

o Work Quickly and on Ice: Process samples quickly and keep them on ice to minimize RNA
degradation and cell death.[13]

e Debris and Dead Cell Removal: Use techniques like Fluorescence-Activated Cell Sorting
(FACS) or density gradient centrifugation to remove dead cells and debris.[14][15]

Troubleshooting Guides
Issue 1: High Ambient RNA Contamination Detected

Symptoms:

o Marker genes for one cell type are expressed at low levels across all other cell types.
o Clustering analysis is confounded, with cell types not separating cleanly.

e High background noise in empty droplets.

Possible Causes and Solutions:
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Cause Solution

Optimize tissue dissociation and cell handling
Poor sample quality: High percentage of dead or  protocols to maximize cell viability (>90% is
dying cells. recommended).[11] Use a viability dye and
FACS to sort for live cells.[15]

i ] ) ] Use gentle dissociation methods and minimize
Excessive cell lysis during preparation: Harsh o ) )
] ] pipetting and centrifugation steps.[11][13]
mechanical or enzymatic treatment. ) ) )
Consider using a lower centrifuge speed.[15]

) ] ] Use fresh, sterile, and nuclease-free reagents.
Contaminated reagents or media: Introduction of ] ]
Aliquot reagents to avoid repeated freeze-thaw
exogenous RNA. ] o
cycles and potential contamination.

Carryover from previous experiments: Implement rigorous cleaning and
Inadequate cleaning of automated liquid decontamination protocols for all equipment
handlers. between runs.

Diagram: Troubleshooting High Ambient RNA
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Caption: A flowchart for troubleshooting high ambient RNA contamination.

Issue 2: Barcode Swapping Suspected

Symptoms:
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o Unexpected clustering of samples that should be distinct.
* Presence of reads from one sample in another (cross-talk).
« |dentification of "ghost" cell populations that are mixtures of other cell types.

Possible Causes and Solutions:

Cause Solution

Sequencing on a patterned flow cell instrument
(e.g., HiSeq 4000, NovaSeq): These platforms If possible, sequence on a non-patterned flow

are known to have higher rates of index cell instrument (e.g., MiSeq).[4]
hopping.[4][5]

Use of non-unique dual indexes (combinatorial _ o
) ) ) . ) Use Unique Dual Indexes (UDIs). This is the
indexing): This makes it impossible to ) N

) ) ) most effective way to mitigate barcode
computationally identify and remove swapped

swapping.
reads.
High concentration of free adapters/primers: Ensure thorough library cleanup to remove
Can increase the likelihood of index hopping. excess adapters and primers.

Diagram: Barcode Swapping Mitigation Workflow
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Barcode Swapping Suspected
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Caption: A workflow for mitigating barcode swapping in single-cell experiments.

Quantitative Data Summary
Table 1: Comparison of Ambient RNA Removal Tools
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L Performance
Tool Principle Key Features . .
Considerations
Performance can
depend on the quality
of clustering and the
) Can be run _
Estimates and ) ) choice of non-
) automatically or with
subtracts the ambient ) expressed genes for
SoupX ] manual guidance. ]
RNA profile from ) manual correction.
Computationally
empty droplets. o May not be as
efficient. _
effective as
CellBender in some
cases.[16]
Can simultaneously
perform cell calling )
) ) Computationally
Uses a deep learning and ambient RNA ) )
) ) intensive and may
CellBender model to differentiate removal. Generally )
) ) ) ) require a GPU for
signal from noise. provides precise . )
) efficient processing.[8]
estimates of
background noise.[16]
Employs a Bayesian o
Can be effective in
method to model ) o Performance can be
] identifying and ]
DecontX native and variable across

contaminating

transcripts.

removing

contamination.

different datasets.[8]

Note: The performance of these tools can be dataset-dependent. It is recommended to
evaluate their performance on a subset of your data.

Table 2: Reported Barcode Swapping Rates on lllumina
Sequencers
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Sequencing Reported

Flow Cell Type . Reference
Platform Swapping Rate
HiSeq 4000 Patterned ~2.5% [17]
NovaSeq 6000 Patterned 0.1% - 2% [4]
NextSeq 2000 Patterned up to 0.5% [4]
MiSeq Non-patterned <0.05% [4]

Experimental Protocols
Protocol 1: Best Practices for Preparing a Single-Cell
Suspension from Tissues

This protocol provides general guidelines for minimizing contamination during the preparation
of single-cell suspensions from solid tissues.

Materials:

Sterile, nuclease-free PBS and buffers

Appropriate enzymes for tissue digestion (e.g., collagenase, dispase, trypsin)

Sterile cell strainers (e.g., 40 um, 70 pm)

Sterile, wide-bore pipette tips

Refrigerated centrifuge with a swinging bucket rotor

Procedure:

e Work in a sterile environment: Perform all steps in a Class Il biological safety cabinet.
» Tissue Dissection and Mincing:

o Place the fresh tissue in a sterile petri dish on ice containing cold, sterile PBS.
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o Wash the tissue thoroughly with cold PBS to remove any blood and other contaminants.
[14]

o Mince the tissue into small pieces (1-2 mm) using sterile scalpels or scissors.
Enzymatic Digestion:

o Transfer the minced tissue to a tube containing an optimized enzymatic digestion buffer for
your specific tissue type.

o Incubate at the recommended temperature and time with gentle agitation. Avoid over-
digestion as this can lead to increased cell death.

Mechanical Dissociation:

o Gently triturate the digested tissue using a wide-bore pipette to create a single-cell
suspension. Avoid vigorous pipetting to minimize cell shearing.

Filtering and Washing:

o Pass the cell suspension through a series of cell strainers (e.g., starting with 100 um
followed by 40 um) to remove clumps and debris.[12][18]

o Wash the cells by centrifuging at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.
[15]

o Carefully aspirate the supernatant and gently resuspend the cell pellet in a cold, sterile
buffer. Repeat the wash step at least once.

Cell Viability and Counting:

o Assess cell viability using a method like trypan blue exclusion or a fluorescence-based
assay. Aim for >90% viability.

o Count the cells to determine the final concentration.

Proceed to Single-Cell Workflow: Immediately proceed to the automated single-cell capture
workflow to minimize further cell stress and death.
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Diagram: Single-Cell Suspension Workflow
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Caption: A generalized workflow for preparing a single-cell suspension from tissue.
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Protocol 2: Computational Removal of Ambient RNA
using SoupX

This protocol outlines the basic steps for using the SoupX R package to correct for ambient
RNA contamination.

Prerequisites:
e R and SoupX package installed.

o Cell Ranger output files, including both the raw_feature_bc_matrix.h5 and
filtered_feature_bc_matrix.h5 files.

Procedure:

Load Libraries and Data:

Create a SoupChannel Object:

Estimate the Contamination Fraction:

o Automated Estimation: SoupX can automatically estimate the contamination fraction.

o Manual Estimation (Recommended for higher accuracy): Provide a set of genes known to
be non-expressed in certain cell clusters.

Correct the Expression Matrix:

Create a Corrected Seurat Object:

This corrected Seurat object can then be used for downstream analysis. For more detailed
instructions, refer to the official SoupX vignette.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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